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Compound of Interest

Compound Name: Aurantiol

Cat. No.: B1584224

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Aurantiol, a
widely used fragrance ingredient. Aurantiol, a Schiff base formed from the condensation of
hydroxycitronellal and methyl anthranilate, possesses a complex molecular structure that gives
rise to a unique spectroscopic fingerprint. This document outlines the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Aurantiol,
along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

o |[UPAC Name: methyl 2-[(E)-(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate[1]
e Molecular Formula: C1sH27NO3[2][3]

e Molecular Weight: 305.43 g/mol [2][3]

e Synonyms: Auralva, Aurantiol, Aurantion, Aurantium, Hydroxycitronellal methyl anthranilate
Schiff Base[4]

Mass Spectrometry (MS)

Mass spectrometry of Aurantiol confirms its molecular weight and provides insights into its
fragmentation patterns.
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Table 1: Mass Spectrometry Data for Aurantiol

m/z Value Interpretation

305.1 Molecular lon Peak [M]*
287 [M - H20]*

272 [M - H20 - CHs]*

204.1 Cation Fragment

172.0 Base Peak

170.0 Fragment lon

59.0 Fragment lon

Source: Oriental Journal of Chemistry[2]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of volatile and semi-volatile compounds like
Aurantiol.

o Sample Preparation: A dilute solution of Aurantiol in a suitable solvent (e.g., ethanol or
dichloromethane) is prepared.

o Gas Chromatography:
o Injector: Split/splitless injector, operated at a temperature of 250-280°C.

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is
typically used.

o Oven Program: The oven temperature is programmed to ramp from a low initial
temperature (e.g., 50-100°C) to a high final temperature (e.g., 250-300°C) to ensure
separation of all components.
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o Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

e Mass Spectrometry:
o lonization: Electron Impact (EIl) ionization at 70 eV is standard.

o Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions
based on their mass-to-charge ratio.

o Detector: An electron multiplier detector records the ion signal.

o Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and
characteristic fragment ions. The fragmentation pattern is then used to confirm the structure
of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for Aurantiol are not readily available in the public domain,
the expected chemical shifts can be predicted based on the analysis of its constituent
precursors: hydroxycitronellal and methyl anthranilate.

Predicted *H NMR Data for Aurantiol

The *H NMR spectrum of Aurantiol is expected to be a composite of the signals from the
hydroxycitronellal and methyl anthranilate moieties, with characteristic shifts for the newly
formed imine proton.

Table 2: Predicted *H NMR Chemical Shifts (8) for Aurantiol
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Functional Group Chemical Shift (ppm) Multiplicity
Aromatic Protons (methyl

) 6.5-8.0 m
anthranilate part)
Imine Proton (-CH=N-) ~8.3 S
Methoxy Protons (-OCH3) ~3.8 s
Aliphatic Protons

) 09-25 m

(hydroxycitronellal part)
Hydroxyl Proton (-OH) Variable brs

Predicted **C NMR Data for Aurantiol

The 13C NMR spectrum will show signals corresponding to the aromatic, imine, ester, and
aliphatic carbons.

Table 3: Predicted 3C NMR Chemical Shifts (d) for Aurantiol

Carbon Type Chemical Shift (ppm)
Carbonyl Carbon (Ester) ~168

Imine Carbon (-C=N-) ~165

Aromatic Carbons 110 - 150

Methoxy Carbon (-OCHs) ~51

Aliphatic Carbons 20-70

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: A solution of the purified Aurantiol is prepared in a deuterated solvent
(e.g., CDCIs, DMSO-ds). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire
the spectra.
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e 'H NMR Acquisition:
o Standard pulse sequences are used to acquire the proton spectrum.

o The spectral width is set to cover the expected range of proton chemical shifts (typically O-
12 ppm).

o A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
e 13C NMR Acquisition:

o A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each
unique carbon.

o The spectral width is set to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alonger acquisition time and a higher number of scans are generally required for 33C NMR
compared to *H NMR.

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the
residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum of Aurantiol is expected to show characteristic absorption bands for its key
functional groups.

Table 4: Predicted IR Absorption Bands for Aurantiol
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Functional Group Wavenumber (cm~—?) Intensity

O-H Stretch (Alcohol) 3500 - 3200 Broad, Medium
C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Strong

C=0 Stretch (Ester) 1730 - 1715 Strong

C=N Stretch (Imine) 1690 - 1640 Medium

C=C Stretch (Aromatic) 1600 - 1450 Medium

C-O Stretch (Ester/Alcohol) 1300 - 1000 Strong

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy

Sample Preparation:

o Neat Liquid: A thin film of the viscous liquid Aurantiol can be placed between two salt
plates (e.g., NaCl or KBr).

o Solution: A solution of Aurantiol in a suitable solvent (e.g., CCls, CHCI3) can be prepared
and placed in a liquid sample cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data
acquisition.

Data Acquisition:

o A background spectrum of the empty sample holder (or the solvent) is first recorded.

o The sample is then placed in the beam path, and the sample spectrum is recorded.

o The instrument software automatically subtracts the background spectrum from the
sample spectrum to produce the final absorbance or transmittance spectrum.
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» Data Analysis: The positions and intensities of the absorption bands in the spectrum are
correlated with the vibrational modes of the functional groups present in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of

Aurantiol.

Workflow for Spectroscopic Analysis of Aurantiol
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1584224?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584224?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C134203&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C134203&Type=IR-SPEC&Index=0
https://m.chemicalbook.com/SpectrumEN_134-20-3_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Hydroxycitronellal
https://www.benchchem.com/product/b1584224#spectroscopic-data-of-aurantiol-nmr-ir-ms
https://www.benchchem.com/product/b1584224#spectroscopic-data-of-aurantiol-nmr-ir-ms
https://www.benchchem.com/product/b1584224#spectroscopic-data-of-aurantiol-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584224?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584224?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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